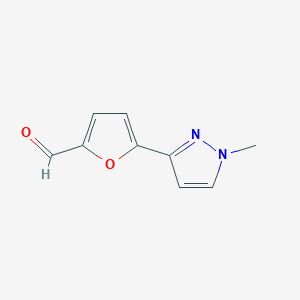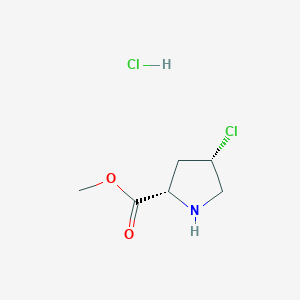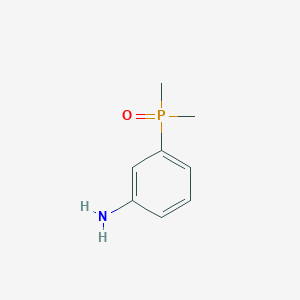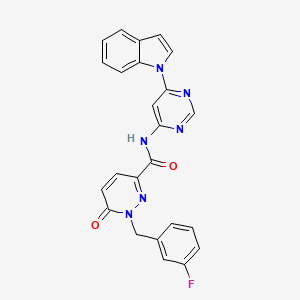
6-Bromo-3-chloro-2-fluoroiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-2-fluoroiodobenzene is a compound with the CAS Number: 1820674-47-2 . It has a molecular weight of 335.34 . The compound is in liquid form at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-4-chloro-3-fluoro-2-iodobenzene . The InChI code is 1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Bromo-3-chloro-2-fluoroiodobenzene is a liquid at ambient temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Electronic States
One key area of application is in the study of vibrational spectra and electronic states of halobenzene derivatives. Kwon et al. (2002) utilized mass-analyzed threshold ionization spectrometry to study the vibrational spectra of halobenzene cations, including compounds similar to 6-Bromo-3-chloro-2-fluoroiodobenzene. Their research provides insights into the ground and excited electronic states of these molecules, highlighting the compound's role in understanding molecular ionization and electronic transitions (Kwon, H.-L. Kim, & M. Kim, 2002).
Synthetic Chemistry and Polymer Cross-linking
In synthetic chemistry, Chapyshev and Chernyak (2013) demonstrated how halogenated benzenes undergo selective reactions to form novel compounds with potential applications in polymer chemistry and organic synthesis. Their work on triazidation of halobenzenes, including molecules structurally related to 6-Bromo-3-chloro-2-fluoroiodobenzene, showcases the compound's utility in creating photoactive cross-linking agents for polymer development (Chapyshev & Chernyak, 2013).
Materials Science and Crystal Structure Prediction
In materials science, Misquitta et al. (2008) engaged in the prediction of crystal structures for halogenated benzene derivatives, employing first principles and computational methods. Their work contributes to the understanding of how compounds like 6-Bromo-3-chloro-2-fluoroiodobenzene can influence the formation and properties of crystalline materials (Misquitta, Welch, Stone, & Price, 2008).
Spectroscopic and Photophysical Properties
Exploring the spectroscopic and photophysical properties of halogen-substituted benzothiazoles, Misawa et al. (2019) highlighted the influence of halogen atoms on the electronic absorption and fluorescence emission characteristics. The presence of bromo, chloro, and fluoro groups, akin to those in 6-Bromo-3-chloro-2-fluoroiodobenzene, alters the molecular properties, affecting their potential applications in fluorescence-based technologies (Misawa et al., 2019).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, wearing protective gloves, and ensuring good ventilation .
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYDOAGNYVTLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2-fluoroiodobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)



![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)
piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)
![N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2779851.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2779852.png)
![N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide](/img/structure/B2779853.png)
